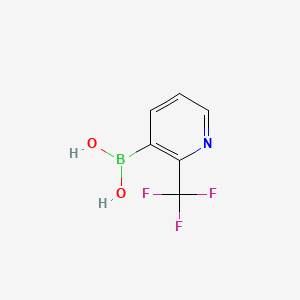

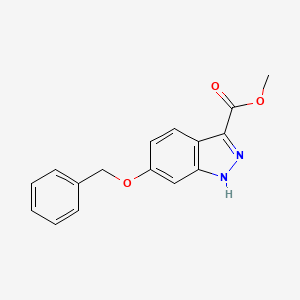

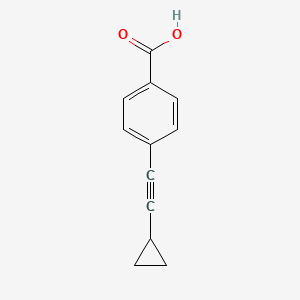

![molecular formula C13H11N3O B1451042 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1166948-78-2](/img/structure/B1451042.png)

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

Vue d'ensemble

Description

“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit a range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring . They are often encountered in approved drugs and functional materials .

Synthesis Analysis

The synthesis of pyrrolopyrimidines has been described in various studies . For instance, a study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis

Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would include a benzyloxy group attached to the 4th position of the pyrrolopyrimidine ring.Chemical Reactions Analysis

Various chemical reactions involving pyrrolopyrimidines have been reported . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Applications De Recherche Scientifique

Synthèse photochimique

Le composé est utilisé dans la synthèse photochimique de squelettes de pyrano[2,3-d]pyrimidine . Ce processus implique la cyclocondensation de Knoevenagel-Michael de l'acide barbiturique/de l'acide 1,3-diméthylbarbiturique, du malononitrile et de dérivés d'aldéhyde aromatique . La réaction est réalisée à température ambiante dans l'éthanol aqueux, avec des fonctions d'état photo-excité générées à partir de Na2 éosine Y employées comme catalyseurs de transfert direct d'atomes d'hydrogène (HAT) .

Réactions SnAr

“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” est impliqué dans les réactions SnAr avec des nucléophiles N-, O- et S- . Cette méthode a été développée pour la synthèse de 5-substitués tétrazolo[1,5-a]pyrido[2,3-e]pyrimidines à partir de 2,4-diazidopyrido[3,2-d]pyrimidine . Les produits de ces réactions ont été entièrement caractérisés par leurs études de diffraction des rayons X sur monocristal .

Activité antitumorale

Le composé a été évalué pour son activité antitumorale in vitro contre neuf sous-panneaux de cancer du poumon non à petites cellules, du SNC, de la leucémie, du côlon, de l'ovaire, de la prostate, du rein, du mélanome et du cancer du sein .

Effets anticonvulsivants et antidépresseurs

Des recherches ont montré que le composé a des effets anticonvulsivants et antidépresseurs potentiels . Dans une étude, des souris ont été traitées avec le composé et leur temps d'immobilité dans le test de suspension de la queue (TST) a été mesuré .

Conception et synthèse de nouvelles pyrazolo[3,4-d]pyrimidines

Le composé est utilisé dans la conception et la synthèse de nouvelles pyrazolo[3,4-d]pyrimidines . Ces nouveaux composés ont des applications potentielles dans divers domaines de la chimie médicinale .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effects through inhibiting protein kinases . This inhibition could potentially lead to changes in cellular processes controlled by these enzymes.

Biochemical Pathways

The inhibition of protein kinases can affect multiple cellular signaling pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism .

Analyse Biochimique

Biochemical Properties

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, this compound can bind to specific receptors on cell surfaces, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types . Furthermore, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can interfere with the transcription of specific genes, leading to changes in gene expression patterns . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and immune system suppression . Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various xenobiotics . This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, the compound can influence the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in particular cellular compartments . The distribution pattern of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The presence of this compound in these compartments allows it to interact with different biomolecules and exert its effects on cellular processes .

Propriétés

IUPAC Name |

4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIONSNXRZMQUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)